Cas no 13575-86-5 ((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

(±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a hydrobromide salt form of a tetrahydronaphthalene derivative featuring amino and dihydroxy functional groups. This compound is of interest in pharmacological research due to its structural similarity to catecholamines, making it a potential precursor or intermediate in the synthesis of dopaminergic or adrenergic agents. The hydrobromide salt enhances stability and solubility, facilitating handling and formulation in experimental applications. Its well-defined crystalline structure ensures consistent purity, critical for reproducibility in biochemical studies. The compound’s rigid tetrahydronaphthalene backbone provides a versatile scaffold for further chemical modifications, supporting its utility in medicinal chemistry and neuroscience research.
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide structure
13575-86-5 structure
商品名:(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide
CAS番号:13575-86-5
MF:C10H13NO2
メガワット:179.21572
CID:231403
PubChem ID:11957526

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 化学的及び物理的性質

名前と識別子

    • 2,3-Naphthalenediol,6-amino-5,6,7,8-tetrahydro-, hydrobromide (1:1)
    • (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
    • 6,7-ADTN hydrobromide
    • 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
    • 6-aminotetralin-2,3-diol
    • (+/-)-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
    • 1,2,3,4-tetrahydro-6,7-dihydroxy-2-naphthylamine hydrobromide
    • 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol hydrobromide
    • 2-Amino-6,7-dihydroxy tetrahydronaphthalene hydrobromide
    • 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
    • 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalenhydrobromid
    • ADTN hydrobromide
    • (±)-ADTN hydrobromide
    • NSC 287353
    • 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediolhydrobromide
    • SR-01000075362
    • NCGC00093839-01
    • 2,3-Naphthalenediol,6-amino-5,6,7,8-tetrahydro-,hydrobromide(1:1)
    • 13575-86-5
    • SR-01000075362-1
    • (6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide
    • 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)-
    • (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene HBr
    • NSC287353
    • CCG-221719
    • D-002
    • NCGC00261100-01
    • Adtn hydrobromide, (+/-)-
    • U1P469341B
    • NSC-287353
    • 6-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2,3-DIOL HYDROBROMIDE
    • 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
    • FT-0641453
    • FT-0708038
    • HY-121650A
    • Q27290569
    • 6-Amino-5,6,7,8-tetrahydro-naphthalene-2,3-diol hydrobromide
    • 6,7-Adtn
    • ADTN (hydrobromide)
    • 6,7-Dihydroxy-2-aminotetraline HBr
    • E98623
    • ADTN, 6,7-
    • (??)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide)
    • (+/-)-2-amino-6,7-dihydroxytetralin hydrobromide
    • 73304-33-3
    • SCHEMBL3763048
    • LP00415
    • DTXSID501017128
    • (+/-)-Adtn hydrobromide
    • CS-0169687
    • ( inverted question mark)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydro-naphthalene hydrobromide
    • Tox21_500415
    • MLS002172466
    • AKOS027383301
    • J-006771
    • SMR001254097
    • EU-0100415
    • CHEMBL1255656
    • PD015387
    • 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, hydrobromide (1:1)
    • 6,7-ADTN HBr
    • UNII-U1P469341B
    • DB-017865
    • 6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol Hydrobromide; (+/-)-ADTN Hydrobromide; 2-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol Hydrobromide; NSC 287353;
    • (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide
    • インチ: InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-3,9-10,12-13H,4-5,11H2
    • InChIKey: DJUIUAKMVZCKME-UHFFFAOYSA-N
    • ほほえんだ: NC1C=CC2CC(C(CC=2C=1)O)O

計算された属性

  • せいみつぶんしりょう: 259.02082
  • どういたいしつりょう: 259.021
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5A^2

じっけんとくせい

  • 密度みつど: 1.273
  • ゆうかいてん: 270-271 ºC
  • ふってん: 385.6°Cat760mmHg
  • フラッシュポイント: 187°C
  • PSA: 66.48
  • LogP: 2.57220

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26-36
  • ちょぞうじょうけん:2-8°C

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A274965-10mg
(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide
13575-86-5 ≥99%
10mg
¥675.90 2023-09-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67556-10mg
(±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide)
13575-86-5 98%
10mg
¥846.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-251693A-25 mg
6,7-ADTN hydrobromide,
13575-86-5
25mg
¥1,091.00 2023-07-10
1PlusChem
1P009ECJ-10mg
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
13575-86-5 ≥95%
10mg
$116.00 2023-12-22
1PlusChem
1P009ECJ-5mg
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
13575-86-5 ≥95%
5mg
$34.00 2025-02-24
1PlusChem
1P009ECJ-50mg
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
13575-86-5 ≥95%
50mg
$265.00 2025-02-24
A2B Chem LLC
AE37699-5mg
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
13575-86-5 ≥95%
5mg
$36.00 2024-04-20
A2B Chem LLC
AE37699-25mg
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol hydrobromide
13575-86-5 ≥95%
25mg
$160.00 2024-04-20
Axon Medchem
1045-10mg
6,7-Dihydroxy-2-aminotetraline hydrobromide
13575-86-5 99%
10mg
€125.00 2025-03-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67556-50mg
(±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide)
13575-86-5 98%
50mg
¥3469.00 2022-04-26

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide 関連文献

(+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromideに関する追加情報

Research Brief on (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5)

The compound (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5), commonly referred to as ADTN hydrobromide, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its structural similarity to endogenous catecholamines such as dopamine. Recent studies have explored its potential as a dopaminergic agonist, with implications for neurodegenerative diseases, psychiatric disorders, and drug development. This research brief synthesizes the latest findings on ADTN hydrobromide, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

ADTN hydrobromide is a synthetic analog of dopamine, featuring a tetrahydronaphthalene backbone with amino and dihydroxy substituents. Its structural resemblance to dopamine enables it to interact with dopamine receptors, particularly D1 and D2 subtypes, albeit with varying affinities. Recent in vitro and in vivo studies have demonstrated that ADTN hydrobromide exhibits moderate selectivity for D1 receptors, making it a valuable tool for investigating dopaminergic signaling pathways. The compound's hydrobromide salt form enhances its solubility and stability, facilitating its use in experimental settings.

One of the most notable advancements in ADTN hydrobromide research is its potential application in Parkinson's disease (PD) models. A 2023 study published in the Journal of Neurochemistry revealed that ADTN hydrobromide could partially restore motor function in rodent models of PD by activating D1 receptors in the striatum. The study employed behavioral assays, immunohistochemistry, and electrophysiological recordings to elucidate the compound's effects. While the results were promising, the researchers noted that further optimization of ADTN's pharmacokinetic profile is necessary to mitigate off-target effects and improve bioavailability.

In addition to its dopaminergic activity, ADTN hydrobromide has been investigated for its role in modulating neuroinflammation. A recent preprint on bioRxiv highlighted its ability to suppress microglial activation in vitro, suggesting potential anti-inflammatory properties. This finding opens new avenues for exploring ADTN hydrobromide in conditions such as Alzheimer's disease and multiple sclerosis, where neuroinflammation plays a critical role. However, the mechanisms underlying this effect remain unclear, warranting further mechanistic studies.

From a synthetic chemistry perspective, advancements in the scalable production of ADTN hydrobromide have been reported. A 2024 paper in Organic Process Research & Development detailed a novel enantioselective synthesis route that improves yield and purity while reducing environmental impact. This methodological innovation addresses previous challenges in large-scale production, which were hindered by low yields and racemic mixtures. The new protocol employs asymmetric hydrogenation and green solvents, aligning with the pharmaceutical industry's push toward sustainable practices.

Despite these promising developments, challenges remain in translating ADTN hydrobromide into clinical applications. Its short half-life and limited blood-brain barrier permeability are key obstacles that require formulation strategies such as prodrug design or nanoparticle encapsulation. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide (CAS: 13575-86-5) represents a multifaceted tool for dopaminergic research and drug discovery. Recent studies underscore its pharmacological versatility, from neurodegenerative disease models to anti-inflammatory applications. Future research should prioritize optimizing its drug-like properties and elucidating its mechanisms of action in greater detail. As the field progresses, ADTN hydrobromide may emerge as a cornerstone compound for both basic science and translational medicine in the chemical biology landscape.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd